molecular formula C10H16ClN3O2 B15312573 Ethyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Ethyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Cat. No.: B15312573
M. Wt: 245.70 g/mol
InChI Key: CDRRSSPETSOGQP-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chloro and methyl group, an ethyl ester group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic conditions.

    Chlorination and Methylation: The pyrazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

    Esterification: The resulting compound is esterified with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester group.

    Amination: Finally, the compound undergoes amination with methylamine to introduce the methylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate: Similar structure but lacks the methyl group on the pyrazole ring.

    Ethyl 3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate: Similar structure but lacks the chloro group on the pyrazole ring.

    Ethyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-amino propanoate: Similar structure but lacks the methyl group on the amino group.

Uniqueness

Ethyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate is unique due to the presence of both chloro and methyl groups on the pyrazole ring, as well as the ethyl ester and methylamino groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

ethyl 3-(4-chloro-5-methylpyrazol-1-yl)-2-(methylamino)propanoate

InChI

InChI=1S/C10H16ClN3O2/c1-4-16-10(15)9(12-3)6-14-7(2)8(11)5-13-14/h5,9,12H,4,6H2,1-3H3

InChI Key

CDRRSSPETSOGQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C(=C(C=N1)Cl)C)NC

Origin of Product

United States

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